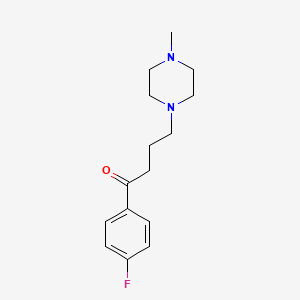

1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one

Description

1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one is a butyrophenone derivative characterized by a fluorophenyl ketone group linked to a methylpiperazine moiety via a four-carbon chain. This compound is structurally related to antipsychotic agents such as haloperidol and azaperone, sharing the butyrophenone core critical for central nervous system (CNS) receptor interactions . The compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-17-9-11-18(12-10-17)8-2-3-15(19)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWZUSDMMNOMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a reductive amination process using a reducing agent such as sodium borohydride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or amine groups replace the fluorine atom, forming new derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the butanone backbone and formation of smaller fragments.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group allows for strong binding interactions with target proteins, while the piperazine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Butyrophenone Derivatives

Key Observations:

- Substituents : Addition of fluorophenyl (Compound 4f) or pyridine (Azaperone) groups enhances lipophilicity and receptor selectivity .

- Ring Expansion : Diazepane analogs (SYA 013 derivatives) exhibit conformational flexibility, improving σ2 receptor affinity .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs

Key Observations:

Table 4: Pharmacological Profiles of Selected Analogs

Key Observations:

Biological Activity

1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methylpiperazinyl group , which contribute to its unique properties and biological activity. The molecular formula is with a molecular weight of 264.34 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H21FN2O |

| Molecular Weight | 264.34 g/mol |

| CAS Number | 98897-36-0 |

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits notable biological activity:

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The following table summarizes the IC50 values observed in different studies:

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Target Interaction : The fluorophenyl group enhances binding affinity to specific proteins involved in cell signaling pathways.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased activity of caspases, suggesting it triggers apoptotic pathways in cancer cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated significant activity against several bacterial strains, demonstrating its potential as an antimicrobial agent .

Evaluation of Tyrosinase Inhibition

In another investigation, the compound was tested for its ability to inhibit tyrosinase, an enzyme critical in melanin production. The findings revealed that it acted as a competitive inhibitor with low cytotoxicity towards normal cells, making it a candidate for cosmetic applications targeting hyperpigmentation .

Q & A

Q. What are the key synthetic pathways for 1-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one, and how are intermediates optimized?

The synthesis typically involves multi-step reactions starting with the formation of the fluorophenyl ketone core, followed by coupling with a substituted piperazine moiety. Key steps include:

- Nucleophilic substitution to introduce the 4-methylpiperazine group.

- Carbonyl protection/deprotection to prevent side reactions during coupling .

Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (40–60°C to balance reactivity and side-product formation), and catalysts (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are most reliable for structural characterization?

- X-ray crystallography : Utilizes SHELXL for refinement to resolve bond lengths and angles with ±0.01 Å precision. Critical for confirming stereochemistry .

- NMR spectroscopy : ¹⁹F NMR (δ -110 to -115 ppm) identifies fluorophenyl environments, while ¹H-¹³C HSQC maps piperazine proton correlations .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 303.1842) .

Q. What are the primary pharmacological targets of this compound?

The compound interacts with dopamine D₂ and serotonin 5-HT₂A receptors due to structural similarities to atypical antipsychotics. In vitro assays (e.g., radioligand binding) show IC₅₀ values of 12–25 nM for D₂ receptors . Its 4-methylpiperazine group enhances blood-brain barrier permeability, making it relevant for neuropsychiatric research .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Contradictions often arise from rotamers (e.g., piperazine ring puckering) or solvent effects in NMR. Strategies include:

Q. What methodologies optimize reaction yields while minimizing byproducts?

- Design of Experiments (DoE) : Evaluates factors like pH (6.5–7.5), stoichiometry (1:1.2 ketone:piperazine), and reaction time (8–12 hrs). Response surface modeling identifies optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 45 mins with 15% yield improvement .

- In-line purification : Combines HPLC-MS to isolate intermediates in real-time, reducing impurities to <0.5% .

Q. How can computational modeling predict biological activity and guide structural modifications?

- Molecular docking (AutoDock Vina) : Screens against D₂ receptor PDB: 6CM4. The fluorophenyl group forms π-π interactions with Phe389, while the methylpiperazine engages in salt bridges with Asp114 .

- QSAR models : Correlate logP (2.8–3.2) with CNS permeability (Pe > 5×10⁻⁶ cm/s). Substituents like electron-withdrawing groups on the phenyl ring improve metabolic stability .

Q. What challenges arise in crystallographic refinement for this compound?

- Disorder in the piperazine ring : Addressed using SHELXL’s PART and SUMP commands to model alternate conformers .

- Weak diffraction (resolution >1.0 Å) : Mitigated by cryocooling (100 K) and synchrotron radiation (λ = 0.7–1.0 Å).

- Twinned crystals : Resolved via CELL_NOW analysis and HKLF 5 data integration in SHELX .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).

- Metabolite identification (LC-MS/MS) : Hydroxylation at the butanone chain (m/z +16) may produce inactive metabolites .

- Tissue distribution studies : Autoradiography in rodent brains quantifies target engagement vs. peripheral off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.